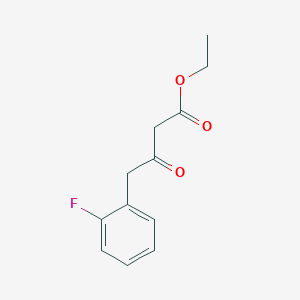

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNQPPGNKYLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-(2-fluorophenyl)-3-oxobutyrate chemical structure

An In-depth Technical Guide to Ethyl 4-(2-fluorophenyl)-3-oxobutyrate

Introduction

Ethyl 4-(2-fluorophenyl)-3-oxobutyrate is a fluorinated β-keto ester of significant interest to the scientific community, particularly in the fields of medicinal chemistry and organic synthesis.[1] Its structural architecture, featuring a reactive β-dicarbonyl system and a fluorinated aromatic ring, makes it a highly versatile precursor for the synthesis of complex heterocyclic molecules and pharmacologically active compounds.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative drug candidates, a common strategy in modern drug design.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, explores validated synthetic methodologies, provides an in-depth analysis of its spectroscopic characteristics, discusses its critical applications as a synthetic intermediate, and outlines essential safety and handling protocols.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of Ethyl 4-(2-fluorophenyl)-3-oxobutyrate is crucial for its effective use in research and development.

Chemical Identity

The key identifiers and computed chemical properties of the compound are summarized below.

| Property | Value | Reference |

| CAS Number | 221121-35-3 | [2][3] |

| Molecular Formula | C₁₂H₁₃FO₃ | [2][3] |

| Molecular Weight | 224.23 g/mol | [2] |

| Synonym | 4-(2-fluoro-phenyl)-3-oxo-butyric acid ethyl ester | [2] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |

| logP (calculated) | 1.8905 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 5 | [2] |

Structural Features and Keto-Enol Tautomerism

As a β-keto ester, Ethyl 4-(2-fluorophenyl)-3-oxobutyrate exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[4] This dynamic equilibrium involves the migration of a proton and a shift in bonding electrons.[4] The interconversion is often slow on the NMR timescale, allowing for the simultaneous observation of both species in solution.[4] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation between the double bond and the carbonyl group. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.[4]

Caption: Keto-enol tautomerism of Ethyl 4-(2-fluorophenyl)-3-oxobutyrate.

Synthesis Methodologies

The synthesis of β-keto esters like Ethyl 4-(2-fluorophenyl)-3-oxobutyrate is well-established in organic chemistry. The two primary routes are the Claisen condensation and the Knoevenagel condensation.

Claisen Condensation Approach

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base to form a β-keto ester.[5] A "crossed" Claisen condensation, which involves two different esters, is employed for this specific target.[6][7] The reaction typically involves the condensation of ethyl 2-fluoroacetate with ethyl acetate, using a strong, non-nucleophilic base like sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA).[5] The use of sodium ethoxide is advantageous as it prevents transesterification side reactions.[6] The reaction is driven to completion by the deprotonation of the newly formed, relatively acidic β-keto ester product by the alkoxide base.[7][8]

Knoevenagel Condensation Pathway

An alternative and widely adopted method is the Knoevenagel condensation.[1] This pathway involves the reaction of ethyl acetoacetate with 2-fluorobenzaldehyde.[1][9] The mechanism proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-fluorobenzaldehyde.[1] This is typically followed by a dehydration step to yield an α,β-unsaturated intermediate, which can then be reduced to the target compound.

Sources

- 1. Buy Ethyl 4-(2-fluorophenyl)-3-oxobutanoate | 221121-35-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. ethyl 4-(2-fluorophenyl)-3-oxobutanoate [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Purity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a critical starting material in the synthesis of numerous pharmaceutical compounds. The purity of this key intermediate is of utmost importance, as impurities can significantly affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis, potential impurities, analytical methodologies for purity assessment, and key considerations for supplier selection of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.

Introduction: The Imperative of Starting Material Purity

In the landscape of pharmaceutical development and manufacturing, the quality of starting materials is a foundational pillar. Ethyl 4-(2-fluorophenyl)-3-oxobutanoate, a β-keto ester, is a versatile building block prized for its utility in constructing complex molecular architectures. The fluorinated phenyl group and the reactive dicarbonyl moiety make it an essential precursor for a variety of biologically active molecules. The presence of even minute quantities of impurities can propagate through a synthetic sequence, leading to the formation of difficult-to-remove byproducts, diminished yields, and potential safety concerns in the final drug product. A rigorous approach to controlling the purity of this starting material is therefore not just a matter of good practice, but a regulatory and safety imperative.

Synthesis and the Genesis of Impurities

The predominant synthetic route to Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is the Claisen condensation between ethyl 2-fluoroacetate and ethyl acetate, facilitated by a strong base such as sodium ethoxide.

Caption: Synthesis of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.

This seemingly straightforward transformation can give rise to a spectrum of impurities:

-

Unreacted Starting Materials: Residual ethyl 2-fluoroacetate and ethyl acetate.

-

Byproducts of Side Reactions: Self-condensation of the starting materials can lead to the formation of undesired β-keto esters.

-

Residual Reagents and Solvents: Incomplete removal of the base, quenching agents, and extraction solvents.

-

Degradation Products: The product is susceptible to hydrolysis and decarboxylation, particularly in the presence of moisture or at elevated temperatures.

A Multi-faceted Approach to Purity Analysis

A comprehensive evaluation of purity necessitates the use of orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the preeminent technique for quantifying the purity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate and separating it from closely related impurities.[1][2]

Detailed Experimental Protocol for HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.[3]

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice.[4]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed to achieve optimal separation. The aqueous phase is often acidified with 0.1% phosphoric acid or formic acid to improve peak shape.[1]

-

Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, ensures reproducible retention times.[5]

-

Detection: UV detection at a suitable wavelength, often around 225 nm or 310 nm, is used for monitoring the elution of the compound and its impurities.[3][5]

-

Sample Preparation: A stock solution of the sample is prepared by dissolving an accurately weighed amount in the mobile phase to a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 0.1 mg/mL) and filtered through a 0.45 µm syringe filter prior to injection.[1][4]

-

Injection Volume: A 10 µL injection volume is commonly used.[1][4]

-

Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities, including residual solvents.[6][7] The sample is vaporized and separated based on boiling point and polarity in the gas chromatograph, with the mass spectrometer providing structural information for each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can provide valuable insights into the purity of the sample. The presence of keto-enol tautomerism in β-keto esters like Ethyl 4-(2-fluorophenyl)-3-oxobutanoate can be observed and quantified by ¹H NMR.[8]

Decoding the Supplier's Certificate of Analysis (CoA)

A thorough review of the supplier's CoA is a critical step in the procurement process. Look for the following key specifications:

Table 1: Essential Purity Specifications on a Certificate of Analysis

| Parameter | Typical Specification | Analytical Method | Rationale |

| Purity (Assay) | ≥98%[9] | HPLC or GC | Indicates the percentage of the desired compound in the material. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms that the material is the correct chemical entity. |

| Individual Impurity | ≤ 0.5% | HPLC or GC | Controls the levels of specific, known impurities. |

| Total Impurities | ≤ 2.0% | HPLC or GC | Provides an overall assessment of the material's purity. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Excess water can lead to hydrolysis of the ester. |

| Residual Solvents | Conforms to ICH limits | GC-HS | Ensures that solvent levels are within pharmaceutically acceptable limits. |

Conclusion: A Commitment to Quality

The procurement of high-purity Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a cornerstone of robust and reproducible pharmaceutical development. By understanding the synthetic origins of impurities, employing a suite of orthogonal analytical techniques for purity verification, and critically evaluating supplier documentation, researchers and drug development professionals can ensure the quality and consistency of their synthetic processes and, ultimately, the safety and efficacy of the final drug product.

References

-

Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Available from: [Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]

-

ResearchGate. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities | Request PDF. Available from: [Link]

-

The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Available from: [Link]

-

Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Available from: [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. Available from: [Link]

-

Moravek, Inc. How Do Chemical Manufacturers Assess Purity?. Available from: [Link]

-

OPUS. Analytical Methods. Available from: [Link]

-

SpectraBase. ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate. Available from: [Link]

-

Farmacia. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

-

PhareSST. Analytical Method. Available from: [Link]

-

Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. moravek.com [moravek.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. japsonline.com [japsonline.com]

- 5. public.pensoft.net [public.pensoft.net]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide: Strategic Application of the 2-Fluorophenyl Group in Structure-Activity Relationship (SAR) Studies

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the 2-fluorophenyl group emerging as a particularly valuable building block in structure-activity relationship (SAR) studies.[1][2][3] This guide provides an in-depth analysis of the 2-fluorophenyl moiety, moving beyond its simple classification as a phenyl bioisostere to explore the nuanced physicochemical and conformational effects that underpin its utility. We will dissect the causal mechanisms by which this substitution enhances metabolic stability, modulates protein-ligand interactions, and ultimately, improves pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and illustrative case studies to guide the rational design of next-generation therapeutics.

Introduction: The Strategic Value of the 2-Fluorophenyl Moiety

The phenyl group is a ubiquitous scaffold in drug discovery, but its use often presents challenges related to metabolic instability and suboptimal physicochemical properties.[4] Bioisosteric replacement is a time-honored strategy to mitigate these issues, and the fluorinated phenyl ring is a premier example of this approach.[5][6] While fluorine can be placed at the ortho (2-), meta (3-), or para (4-) positions, the 2-fluorophenyl group offers a unique combination of steric and electronic effects that medicinal chemists can strategically exploit.

The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its properties.[7][8] These changes are not merely incremental; they can lead to significant improvements in:

-

Metabolic Stability: Blocking sites of oxidative metabolism, particularly by Cytochrome P450 (CYP) enzymes.[9][10][11]

-

Binding Affinity and Selectivity: Modulating the electronic environment and conformational preferences of the molecule to enhance interactions with the target protein.[10][12][13]

-

Physicochemical Properties: Fine-tuning lipophilicity (LogP/LogD) and the acidity/basicity (pKa) of nearby functional groups.[7][10]

This guide will deconstruct the role of the 2-fluorophenyl group, providing a framework for its rational application in drug design.

Modulating Physicochemical Properties: The "Why" Behind the Substitution

The decision to incorporate a 2-fluorophenyl group is rooted in its ability to predictably alter key molecular properties. The C-F bond is stronger and more polarized than a C-H bond, which is the origin of its profound effects.[7][8]

Electronic Effects

As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[7][9] This deactivates the aromatic ring, making it less susceptible to electrophilic attack. This is a primary mechanism for blocking oxidative metabolism by CYP enzymes, which often initiate metabolism through aromatic hydroxylation.[9][14] Furthermore, this inductive effect can lower the pKa of nearby basic groups, which can be crucial for optimizing binding, solubility, and pharmacokinetic profiles.[7]

Conformational Control

The ortho-positioning of the fluorine atom introduces a steric and electronic perturbation that can significantly influence the molecule's preferred conformation.[10][11] It can restrict the rotation around the bond connecting the phenyl ring to the rest of the scaffold. This conformational constraint can "lock" the molecule into a more bioactive conformation, enhancing binding affinity for the target protein and potentially reducing affinity for off-target proteins, thereby improving selectivity.[2]

Lipophilicity

Fluorine substitution generally increases the lipophilicity of a molecule compared to its hydrogen counterpart.[7][15] This can lead to greater permeability across cell membranes and improved oral absorption.[7][15] This effect is particularly useful for increasing penetration of the blood-brain barrier for CNS-targeted drugs.

Table 1: Comparison of Physicochemical Properties

| Property | Phenyl Group | 2-Fluorophenyl Group | Rationale for Change |

|---|---|---|---|

| van der Waals Radius | H: 1.20 Å | F: 1.47 Å | Fluorine is slightly larger than hydrogen, introducing a subtle steric effect.[7] |

| Electronegativity | H: 2.20 | F: 3.98 | Fluorine is highly electronegative, driving strong inductive effects.[2][7] |

| Bond Strength (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | The C-F bond is exceptionally strong, contributing to metabolic stability.[7] |

| Lipophilicity (π value) | H: 0.00 | F: +0.14 | Fluorine contributes positively to lipophilicity.[8] |

Synthesis of 2-Fluorophenyl-Containing Building Blocks

The successful integration of a 2-fluorophenyl group into a lead compound depends on the availability of versatile building blocks and robust synthetic methodologies. The strategy often involves preparing key intermediates that can be readily incorporated using standard coupling reactions.[3][][17]

Common Precursors

Key starting materials for many synthetic routes include:

-

2-Fluorobenzaldehyde

-

2-Fluorobenzoic acid

-

1-Bromo-2-fluorobenzene

-

2-Fluorophenylboronic acid

-

2-Fluoroaniline

These commercially available reagents serve as entry points for more complex building blocks.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling a 2-fluorophenyl group to a heterocyclic core, a common strategy in medicinal chemistry.

Objective: To synthesize a 2-fluorophenyl-substituted pyrazole.

Materials:

-

5-bromo-1H-pyrazole

-

2-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-1H-pyrazole (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 5-(2-fluorophenyl)-1H-pyrazole.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis of the final product, which should show the expected molecular weight, and by ¹H and ¹⁹F NMR to confirm the structure and the presence of the fluorine atom.

Enhancing Metabolic Stability

A primary driver for using fluorination is to improve a compound's metabolic stability.[10][11] The liver's cytochrome P450 enzymes are the primary machinery for phase I metabolism of many drugs, often through oxidation of electron-rich aromatic rings.[14][18]

The 2-fluorophenyl group mitigates this in two ways:

-

Bond Strength: The C-F bond is significantly stronger than the C-H bond, making it much more resistant to enzymatic cleavage.[7]

-

Electronic Deactivation: The inductive electron withdrawal by fluorine makes the aromatic ring electron-deficient and thus a poorer substrate for oxidative enzymes like CYPs.[9] This "metabolic blocking" is a key advantage.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a 2-fluorophenyl-containing compound in human liver microsomes.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Human Liver Microsomes (HLM), e.g., from a commercial supplier

-

NADPH regenerating system (e.g., Promega NADPH-Regen®)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (e.g., warfarin or other suitable compound)

-

Control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

Step-by-Step Methodology:

-

Preparation: Prepare a working solution of the test compound at 1 µM in phosphate buffer.

-

Incubation: In a 96-well plate, add the HLM (final protein concentration 0.5 mg/mL) to the buffered test compound solution. Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

-

Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Self-Validation: The assay includes high and low turnover control compounds. The resulting half-life values for these controls must fall within an established range to validate the experiment.

Case Studies: The 2-Fluorophenyl Group in Action

The theoretical benefits of the 2-fluorophenyl group are validated by its presence in numerous approved drugs and clinical candidates.

Statins (HMG-CoA Reductase Inhibitors)

Several "Type II" statins, including atorvastatin and rosuvastatin, feature a fluorophenyl group.[19][20] In these molecules, the fluorophenyl group engages in critical binding interactions within the active site of HMG-CoA reductase. Specifically, it can form a stacked cation-π interaction with an arginine residue (Arg590), an interaction that contributes significantly to the high binding affinity of these drugs.[21][22]

Pirtobrutinib (BTK Inhibitor)

Approved in 2023, pirtobrutinib is a non-covalent Bruton's tyrosine kinase (BTK) inhibitor for treating mantle cell lymphoma.[1][23] Its structure includes a 5-fluoro-2-methoxybenzoyl moiety. The ortho-fluoro substitution pattern is crucial for modulating the electronics and conformation of the molecule to achieve high potency and selectivity.[23]

Umbralisib (PI3K-delta and Casein Kinase Inhibitor)

Umbralisib, approved in 2021, contains two fluorophenyl groups.[24] The synthesis highlights the construction of a fluorinated core, demonstrating the importance of designing synthetic routes around these key building blocks to achieve the final complex structure.[24][25]

Conclusion and Future Outlook

The 2-fluorophenyl group is far more than a simple bioisostere for a phenyl ring. It is a strategic tool that allows medicinal chemists to exert precise control over a molecule's electronic, conformational, and metabolic properties. By understanding the causal relationships between 2-fluoro substitution and the resulting changes in pharmacokinetics and pharmacodynamics, researchers can more effectively navigate the complexities of lead optimization. The continued development of novel synthetic methods to create diverse 2-fluorophenyl building blocks will further expand the utility of this powerful motif in the design of safer and more effective medicines.[17][26]

References

-

The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024). Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Available at: [Link]

-

Full article: The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery. Available at: [Link]

-

Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. (n.d.). Available at: [Link]

-

Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta - SciSpace. (2019). Current Topics in Medicinal Chemistry. Available at: [Link]

-

Fluorinated Building Blocks. (n.d.). Available at: [Link]

-

Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. (2022). Future Medicinal Chemistry. Available at: [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). ACS Publications - American Chemical Society. Available at: [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC. (n.d.). Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Available at: [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025). Available at: [Link]

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - ResearchGate. (n.d.). Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Available at: [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC. (2020). Available at: [Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PubMed Central. (n.d.). Available at: [Link]

-

Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate - PubMed. (2021). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bioisosteric Replacements - Cambridge MedChem Consulting. (2021). Available at: [Link]

-

MEDCHEM 562 Lecture 3. (n.d.). Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Available at: [Link]

-

Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab. (2023). Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). Available at: [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Available at: [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022). ChemMedChem. Available at: [Link]

-

Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Available at: [Link]

-

Fluorine in medicinal chemistry - PubMed. (2004). Chembiochem. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). Available at: [Link]

-

Fluorophenyl group of type 2 statins – Fluvastatin[27] - ResearchGate. (n.d.). Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023). Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). Available at: [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026). Available at: [Link]

-

FDA approved fluorine-containing drugs in 2023. (n.d.). Available at: [Link]

-

Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity - 中国化学会期刊平台. (2021). Available at: [Link]

-

Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (2025). Available at: [Link]

-

Binding sites of atorvastatin, rosuvastatin, simvastatin, and fluvastatin. The most important HMGR residues bonded to these drug molecules are shown - ResearchGate. (n.d.). Available at: [Link]

-

Fluorine in Medicinal Chemistry. (n.d.). Available at: [Link]

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC. (n.d.). Available at: [Link]

-

(PDF) Revealing a novel and notable interaction in the binding of type II statins to HMG-CoA reductase: Stacked cation–π interaction - ResearchGate. (2023). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 6. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 7. tandfonline.com [tandfonline.com]

- 8. soci.org [soci.org]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]

- 14. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 17. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 24. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. courses.washington.edu [courses.washington.edu]

Methodological & Application

Application and Protocol for the Synthesis of Quinolone Antibiotics Utilizing 2-Fluoro Beta-Keto Esters

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinolone and fluoroquinolone antibiotics, with a specific focus on the strategic use of 2-fluoro beta-keto esters as key synthetic precursors. We will explore the foundational Gould-Jacobs reaction, a cornerstone in quinolone synthesis, and adapt it for the incorporation of fluorine at the C-3 position of the quinolone core, a modification of significant interest in medicinal chemistry. This document is designed to provide both the theoretical framework and practical, step-by-step guidance for laboratory execution.

Introduction: The Enduring Significance of Fluoroquinolones

Quinolone antibiotics have been a critical component of our arsenal against bacterial infections since the discovery of nalidixic acid in 1962.[1] The subsequent introduction of a fluorine atom into the quinolone scaffold, leading to the development of fluoroquinolones in the early 1980s, marked a paradigm shift in antibacterial therapy.[1][2] This modification led to a significant expansion of their antibacterial spectrum to include both Gram-positive and Gram-negative bacteria.[2]

The strategic placement of fluorine, particularly at the C-6 position, has been shown to enhance the drug's penetration into the bacterial cell and its inhibitory effect on essential bacterial enzymes.[2] Today, fluoroquinolones are a widely used class of antibiotics, valued for their broad-spectrum activity and improved pharmacokinetic profiles.[2][3]

Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones effectively stall the replication process, leading to bacterial cell death. The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[1]

The Role of 2-Fluoro Beta-Keto Esters in Quinolone Synthesis

Beta-keto esters are versatile and widely used intermediates in the synthesis of heterocyclic compounds, including the quinolone core.[4] The classical Gould-Jacobs and Conrad-Limpach methods, for instance, rely on the condensation of anilines with beta-keto esters or their derivatives.[4]

The use of a 2-fluoro beta-keto ester introduces a fluorine atom at a key position in the resulting quinolone scaffold. While C-6 fluorination is most common for enhancing antibacterial activity, modifications at other positions, including C-3, are of significant interest for modulating the compound's physicochemical properties and biological activity.[5] Synthesizing quinolones from a pre-fluorinated building block like a 2-fluoro beta-keto ester offers a direct and efficient route to novel fluorinated quinolone derivatives.

Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and well-established method for the synthesis of 4-hydroxyquinoline derivatives.[6] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester or a beta-keto ester, followed by a high-temperature intramolecular cyclization.[6] Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone core.[6]

This application note will focus on a modified Gould-Jacobs approach utilizing a 2-fluoro beta-keto ester.

Reaction Workflow

The overall workflow for the synthesis of a 3-fluoro-4-hydroxyquinoline derivative via the Gould-Jacobs reaction is depicted below.

Caption: Generalized workflow for the Gould-Jacobs synthesis of a 3-fluoro-4-hydroxyquinoline.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model 3-fluoro-4-hydroxyquinoline derivative.

Protocol 1: Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-1-fluorobut-1-en-1-olate (Enamine Intermediate)

This step involves the condensation of a substituted aniline with the 2-fluoro beta-keto ester.

Materials:

-

4-methoxyaniline (1.0 eq)

-

Ethyl 2-fluoro-3-oxobutanoate (1.1 eq)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-methoxyaniline (e.g., 10.0 g, 81.2 mmol) and toluene (100 mL).

-

Stir the mixture to dissolve the aniline.

-

Add ethyl 2-fluoro-3-oxobutanoate (e.g., 13.1 g, 89.3 mmol) to the solution.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Protocol 2: Thermal Cyclization to 3-Fluoro-4-hydroxy-6-methoxy-2-methylquinoline

This step involves the high-temperature intramolecular cyclization of the enamine intermediate.

Materials:

-

Crude enamine intermediate from Protocol 4.1

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

High-temperature thermometer

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a three-neck round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, add the high-boiling point solvent (e.g., 100 mL).

-

Heat the solvent to approximately 250 °C.

-

Slowly add the crude enamine intermediate from the previous step to the hot solvent.

-

Maintain the reaction temperature at 250 °C and monitor the progress by TLC.

-

After the cyclization is complete (typically 1-2 hours), cool the reaction mixture to below 100 °C.

-

Add hexane to the cooled mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with hexane.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

The following table provides representative data for the synthesis of a 3-fluoro-4-hydroxyquinoline derivative.

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Starting Amount (g) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | Enamine Intermediate | 253.26 | 10.0 (Aniline) | 20.56 | (Crude) | ~Quantitative |

| 2 | 3-Fluoro-4-hydroxy-6-methoxy-2-methylquinoline | 207.19 | (From 10.0 g Aniline) | 16.82 | 12.61 | 75 |

Visualization of the Reaction Mechanism

The mechanism of the Gould-Jacobs reaction involves an initial condensation followed by a 6-electron electrocyclization.

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Conclusion

The synthesis of quinolone antibiotics via the Gould-Jacobs reaction using 2-fluoro beta-keto esters represents a powerful and direct strategy for accessing novel fluorinated quinolone scaffolds. This approach allows for the precise installation of a fluorine atom at the C-3 position, providing a valuable tool for medicinal chemists to explore structure-activity relationships and develop new antibacterial agents. The protocols outlined in this application note provide a solid foundation for the laboratory synthesis of these important compounds.

References

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved from [Link]

-

Gould–Jacobs reaction. (2023, December 2). In Wikipedia. Retrieved from [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2020, December 29). Molecules. Retrieved from [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (2010, June 26). Quimica Organica. Retrieved from [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022, January 3). Molecules. Retrieved from [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]

-

Synthesis of 2-quinolones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2019). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2024, May 24). RSC Medicinal Chemistry. Retrieved from [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021, July 27). Molecules. Retrieved from [Link]

-

Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2023, January 25). Molecules. Retrieved from [Link]

-

Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2014). Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved from [Link]

-

design & synthesis of fluoroquinolone through green chemistry approach. (2024, May 1). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Advances. Retrieved from [Link]

-

Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents. (2003, January 15). Current Medicinal Chemistry. Retrieved from [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. (2022, August 22). International Journal of Molecular Sciences. Retrieved from [Link]

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020, July 17). Molecules. Retrieved from [Link]

-

Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. (n.d.). Retrieved from [Link]

-

Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. (2021). Chemical Science. Retrieved from [Link]

Sources

- 1. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

Application Note & Protocol: High-Fidelity Asymmetric Hydrogenation of Ethyl 4-(2-Fluorophenyl)-3-oxobutanoate

Introduction: The Strategic Importance of Chiral Fluorinated Alcohols

The synthesis of optically pure molecules is a cornerstone of modern drug development. Chiral β-hydroxy esters are particularly valuable building blocks, forming the structural core of numerous pharmaceuticals, including antibiotics and cardiovascular agents.[1][2] The introduction of a fluorine atom, as in the case of ethyl 4-(2-fluorophenyl)-3-oxobutanoate, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making its stereocontrolled reduction a critical step in the synthesis of advanced pharmaceutical intermediates.

Asymmetric hydrogenation has emerged as one of the most powerful, efficient, and environmentally benign methods for producing single-enantiomer compounds on both laboratory and industrial scales.[3][4][5] This technique utilizes a small amount of a chiral metal catalyst to transfer molecular hydrogen to a prochiral substrate with high spatial selectivity, often achieving exceptional enantiomeric excess (ee) and high yields.[6] This application note provides a detailed protocol and scientific rationale for the asymmetric hydrogenation of ethyl 4-(2-fluorophenyl)-3-oxobutanoate using a well-defined Ruthenium-based catalyst system, a method renowned for its reliability and broad applicability to β-keto esters.[1][7]

Reaction Principle and Mechanistic Insights

The transformation hinges on the reduction of a prochiral ketone to a chiral secondary alcohol. The stereochemical outcome is dictated by a chiral catalyst, typically a complex of a transition metal (like Ruthenium, Rhodium, or Iridium) with a chiral ligand.

The Noyori-Type Catalytic Cycle

The mechanism for Ruthenium-catalyzed hydrogenation of ketones, pioneered by Nobel laureate Ryōji Noyori, provides a well-studied framework for understanding this reaction.[6][8] While variations exist, the core concept involves a "bifunctional" mechanism where both the metal center and the ligand actively participate in the hydrogen transfer.[6]

-

Catalyst Activation: The commercially available precatalyst, often a Ru(II)-dihalide complex, is activated by hydrogen in the presence of a base to form the active Ru-hydride species.[6][9]

-

Substrate Coordination & Hydrogen Transfer: The β-keto ester substrate coordinates to the ruthenium center. The reaction proceeds through a six-membered pericyclic transition state. In this concerted step, a hydride from the metal is transferred to the electrophilic carbonyl carbon, while a proton from the amine ligand is transferred to the carbonyl oxygen.[10]

-

Stereo-differentiation: The chiral ligand, such as (R)-BINAP, creates a highly asymmetric three-dimensional environment around the metal center. Steric interactions between the substrate and the bulky groups of the ligand force the substrate to adopt a specific orientation for coordination. This preferential binding geometry ensures that the hydrogen molecule adds to one face of the carbonyl group, leading to the formation of one enantiomer in excess.[11]

-

Product Release & Catalyst Regeneration: The resulting chiral β-hydroxy ester product is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle.

Caption: Simplified Noyori-type catalytic cycle.

Experimental Protocol

This protocol is a robust starting point for the asymmetric hydrogenation of ethyl 4-(2-fluorophenyl)-3-oxobutanoate. Optimization of temperature, pressure, and catalyst loading may be required to achieve maximum efficiency and selectivity.

Materials and Equipment

-

Substrate: Ethyl 4-(2-fluorophenyl)-3-oxobutanoate (≥98% purity)

-

Catalyst System: RuCl₂[(R)-BINAP]₂·NEt₃ or a pre-catalyst like [RuCl₂(p-cymene)]₂ with (R)-BINAP ligand.

-

Solvent: Anhydrous, degassed methanol (MeOH).

-

Hydrogen Source: High-purity hydrogen gas (≥99.999%).

-

Inert Gas: Argon or Nitrogen.

-

Apparatus:

-

High-pressure autoclave or Parr hydrogenator equipped with a magnetic stir bar, pressure gauge, and temperature control.

-

Schlenk line or glovebox for inert atmosphere manipulations.

-

Standard laboratory glassware, syringes, and cannulas.

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

-

Analytical Instruments:

General Experimental Workflow

The following diagram outlines the complete workflow from setup to analysis.

Caption: General workflow for the asymmetric hydrogenation experiment.

Step-by-Step Procedure

CAUTION: This procedure involves high-pressure hydrogen gas and requires a properly functioning autoclave and appropriate safety precautions (safety shield, proper ventilation).

-

Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Assemble the reactor and place it under an inert atmosphere by purging with argon or nitrogen.

-

Charging the Reactor:

-

In a separate flask under an inert atmosphere, prepare a solution of ethyl 4-(2-fluorophenyl)-3-oxobutanoate (e.g., 1.0 mmol, 226.2 mg) in anhydrous, degassed methanol (5 mL).

-

Add the catalyst, for example, RuCl₂[(R)-BINAP]₂·NEt₃ (0.001 mmol, S/C ratio = 1000). The catalyst should be handled quickly under an inert atmosphere to prevent deactivation.

-

Using a cannula or syringe, transfer the substrate and catalyst solution to the prepared autoclave.

-

-

Pressurization and Reaction:

-

Seal the autoclave securely.

-

Purge the system by pressurizing with hydrogen (to ~5 atm) and then venting three times to remove any residual air.

-

Pressurize the reactor to the desired pressure (e.g., 50 atm) with hydrogen gas.

-

Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50 °C).

-

Maintain these conditions for the duration of the reaction (typically 12-24 hours). The reaction can be monitored by taking small aliquots (after safely depressurizing and re-pressurizing the vessel) to check for the disappearance of the starting material by TLC or GC.[1]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the reactor to room temperature.

-

Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl (R)-4-(2-fluorophenyl)-3-hydroxybutanoate.

-

-

Analysis of Enantiomeric Excess (ee):

-

The enantiomeric excess of the purified product is determined by chiral HPLC or GC.[12]

-

Sample Preparation: Prepare a dilute solution of the product in the mobile phase (e.g., 1 mg/mL).

-

Chromatographic Conditions (Example):

-

Column: Chiralcel OD-H

-

Mobile Phase: n-Hexane/Isopropanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

-

The ee is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.

-

Expected Results and Performance Data

The asymmetric hydrogenation of β-keto esters is a highly developed field, and excellent results can be anticipated. The table below summarizes typical conditions and outcomes for related substrates, providing a benchmark for this specific transformation.

| Parameter | Typical Value / Condition | Expected Outcome / Rationale |

| Catalyst | Ru(II) / Chiral Diphosphine (e.g., BINAP) | High activity and enantioselectivity are characteristic of these systems.[1][14] |

| Substrate/Catalyst (S/C) Ratio | 500:1 to 10,000:1 | Higher ratios are economically favorable but may require longer reaction times or higher pressures. |

| Solvent | Methanol, Ethanol | Protic solvents are generally effective for this class of reaction. |

| H₂ Pressure | 10 - 100 atm | Higher pressure increases reaction rate but may have a minor effect on enantioselectivity.[1][14] |

| Temperature | 25 - 80 °C | Lower temperatures often lead to higher enantioselectivity but slower reaction rates.[14] |

| Yield | >95% | This reaction is typically high-yielding with complete conversion. |

| Enantiomeric Excess (ee) | 95 - >99% | The choice of a well-matched chiral ligand and substrate is key to achieving high ee values.[2] |

Troubleshooting and Scientific Considerations

-

Low Conversion/Yield:

-

Cause: Inactive catalyst due to oxygen exposure.

-

Solution: Ensure all steps involving the catalyst and reaction setup are performed under a strictly inert atmosphere. Use freshly degassed, anhydrous solvents.

-

Cause: Insufficient reaction time or low temperature/pressure.

-

Solution: Increase reaction time or incrementally increase temperature and/or pressure.

-

-

Low Enantioselectivity (ee):

-

Cause: Reaction temperature is too high.

-

Solution: Lowering the reaction temperature often enhances stereochemical control, albeit at the cost of reaction speed.

-

Cause: Incorrect catalyst/ligand choice.

-

Solution: The "(R)" or "(S)" configuration of the ligand determines the product enantiomer. Ensure the correct ligand is used to obtain the desired product. For a different enantiomer, use the opposite ligand configuration.

-

-

Inconsistent Results:

-

Cause: Impurities in the substrate or solvent.

-

Solution: Ensure the starting ethyl 4-(2-fluorophenyl)-3-oxobutanoate is of high purity. Use high-purity, anhydrous solvents.

-

References

-

Vertex AI Search result[15]

-

Vertex AI Search result[16]

-

Vertex AI Search result

-

Vertex AI Search result[14]

-

Vertex AI Search result[6]

-

Vertex AI Search result

-

Vertex AI Search result[10]

-

Vertex AI Search result[1]

-

Vertex AI Search result[8]

-

Vertex AI Search result[9]

-

Vertex AI Search result[17]

-

Vertex AI Search result[2]

-

Vertex AI Search result[11]

-

Vertex AI Search result[12]

-

Vertex AI Search result[18]

-

Vertex AI Search result[19]

-

Vertex AI Search result[20]

-

Vertex AI Search result[21]

-

Vertex AI Search result[3]

-

Vertex AI Search result[13]

-

Vertex AI Search result[7]

-

Vertex AI Search result[22]

-

Vertex AI Search result[4]

-

Vertex AI Search result[23]

-

Vertex AI Search result[5]

-

Vertex AI Search result[24]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ethz.ch [ethz.ch]

- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. youtube.com [youtube.com]

- 10. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Determination of enantiomeric excess [ch.ic.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. uma.es [uma.es]

- 22. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution | CoLab [colab.ws]

- 23. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 24. researchgate.net [researchgate.net]

Application Note: Stereoselective Biocatalytic Reduction of 4-Aryl-3-Oxobutanoates

Executive Summary

The asymmetric reduction of 4-aryl-3-oxobutanoates (and their structural analogs, such as 4-chloro-3-oxobutanoates) is a pivotal transformation in the synthesis of HMG-CoA reductase inhibitors (statins) and other high-value pharmaceuticals. While chemical hydrogenation (e.g., Noyori catalysis) is possible, it often requires high pressure, expensive metal catalysts, and rigorous purification to remove heavy metals.

Biocatalysis using Ketoreductases (KREDs) or Carbonyl Reductases (CRs) offers a superior alternative:

-

Enantioselectivity: Typically >99% ee (enantiomeric excess) for either (R) or (S) configurations based on enzyme selection.

-

Ambient Conditions: Reactions proceed at atmospheric pressure and mild temperatures (25–30°C).

-

Green Chemistry: biodegradability and absence of transition metals.

This guide details the protocol for the KRED-catalyzed reduction of 4-aryl-3-oxobutanoates to their corresponding 3-hydroxy derivatives, utilizing a Glucose Dehydrogenase (GDH) coupled cofactor regeneration system in a biphasic medium .

Mechanistic Principles

The reaction relies on the hydride transfer from a nicotinamide cofactor (NADPH or NADH) to the re- or si-face of the ketone. To make this economically viable, the cofactor must be recycled continuously.

The Coupled Enzymatic Cycle

We utilize a "coupled-enzyme" approach.[1] The KRED reduces the substrate, consuming NADPH. A second enzyme, GDH, simultaneously oxidizes glucose to gluconolactone, regenerating NADPH. This drives the equilibrium forward because the lactone hydrolyzes to gluconic acid, making the reaction essentially irreversible.

Figure 1: The dual-enzyme coupled cycle. NADPH is the hydride carrier, recycled by GDH. The formation of gluconic acid necessitates pH control.

Critical Process Parameters

Biphasic Solvent System

4-aryl-3-oxobutanoates are hydrophobic and often unstable in aqueous buffer (prone to decarboxylation or hydrolysis). A biphasic system (Organic/Aqueous) is mandatory for high loading:

-

Organic Phase (e.g., Butyl Acetate, Toluene): Acts as a reservoir for the substrate and product, protecting the substrate from spontaneous decomposition and reducing product inhibition on the enzyme.

-

Aqueous Phase: Contains the enzymes (KRED, GDH), cofactor (NADP+), and glucose.[2]

pH Control

The GDH reaction produces gluconic acid, which rapidly drops the pH.

-

Risk: If pH drops below 6.0, KRED activity often plummets, and NADPH becomes unstable.

-

Control: Automated titration with 2M NaOH or strong buffering (100mM Phosphate) is required.

Substrate Inhibition

Beta-keto esters can be toxic to enzymes at high concentrations.

-

Strategy: For loadings >50 g/L, use a Fed-Batch approach (slow addition of substrate) or rely on the partition coefficient of the biphasic system to keep the aqueous concentration low.

Protocol A: Enzyme Screening (Micro-Scale)

Objective: Identify the optimal KRED variant for activity and stereoselectivity. Scale: 1 mL (96-well plate or deep-well block).

Materials

-

Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄.

-

Cofactor Mix: 1.0 g/L NADP+, 100 g/L Glucose, 10 U/mL GDH (commercially available CDX-901 or similar).

-

Enzyme Library: KRED variants (lyophilized powder).

-

Substrate Stock: 50 mg/mL 4-aryl-3-oxobutanoate in DMSO or Butyl Acetate.

Workflow

-

Dispense Buffer: Add 900 µL of Cofactor Mix to each well.

-

Add Enzyme: Add 1–5 mg of different KRED variants to specific wells.

-

Add Substrate: Add 50 µL of Substrate Stock (Final conc: ~2.5 g/L).

-

Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

-

Quench & Extract: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 minutes.

-

Clarify: Centrifuge at 4000 rpm for 5 minutes to separate phases.

-

Analysis: Transfer 200 µL of the top organic layer to HPLC vials for chiral analysis (see Section 6).

Protocol B: Preparative Scale Synthesis (Gram-Scale)

Objective: Synthesis of (S)-Ethyl 4-phenyl-3-hydroxybutanoate (or analog) with >99% ee. Scale: 50 mL reaction volume (2.5 g substrate). System: Biphasic (Butyl Acetate / Aqueous Buffer).

Reagents Table

| Component | Function | Quantity | Concentration (Final) |

| Potassium Phosphate Buffer | Reaction Medium | 25 mL | 100 mM (pH 7.0) |

| Glucose | Hydride Source | 3.0 g | ~1.2 equivalents |

| NADP+ (Na salt) | Cofactor | 10 mg | 0.5 mM (Catalytic) |

| GDH (e.g., from B. megaterium) | Recycling Enzyme | 500 Units | 20 U/mL |

| KRED Enzyme | Biocatalyst | 50 mg | 2 g/L |

| Butyl Acetate (BuOAc) | Organic Phase | 25 mL | 50% v/v |

| Substrate | Starting Material | 2.5 g | 50 g/L (Total) |

| NaOH (2M) | pH Titrant | As needed | N/A |

Step-by-Step Procedure

1. Reactor Setup

-

Use a 100 mL jacketed glass reactor or a round-bottom flask with a pH probe inlet.

-

Equip with an overhead stirrer (magnetic stirring is insufficient for biphasic emulsions).

-

Set temperature to 30°C .

2. Aqueous Phase Preparation

-

Dissolve Glucose (3.0 g) and NADP+ (10 mg) in the Phosphate Buffer (25 mL).

-

Adjust pH to 7.0 using NaOH.

-

Add GDH (500 U) and the selected KRED (50 mg). Stir gently to dissolve (avoid foaming).

3. Reaction Initiation

-

Dissolve the Substrate (2.5 g) in Butyl Acetate (25 mL).

-

Add the organic phase to the aqueous enzyme solution.

-

Start stirring immediately at 400–600 rpm. The mixture must form a stable emulsion to ensure mass transfer between phases.

4. Reaction Monitoring & Control

-

pH Maintenance: Monitor pH continuously. As gluconic acid forms, the pH will drop.[3] Add 2M NaOH dropwise (or via autotitrator) to maintain pH between 6.8 and 7.2.

-

Timecourse: Sample 50 µL of the emulsion every 2 hours. Extract with EtOAc and analyze via GC or HPLC.

-

Completion: Reaction typically reaches >99% conversion in 6–12 hours.

5. Work-Up (Downstream Processing)

-

Stop stirring and allow phases to separate (15–30 mins).

-

Remove the upper organic layer (contains product).

-

Extract the lower aqueous layer twice with 10 mL Butyl Acetate or EtOAc to recover residual product.

-

Combine organic layers. Wash once with brine (saturated NaCl) to remove residual sugars/enzymes.

-

Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.

Analytical Methods

To validate the "Self-Validating" requirement of the protocol, you must confirm both conversion and stereochemistry.

Conversion (GC-FID)

-

Column: DB-1 or HP-5 (30m x 0.32mm).

-

Method: 100°C hold 2 min, ramp 10°C/min to 250°C.

-

Retention: Substrate (ketone) usually elutes before the Product (alcohol).

Enantiomeric Excess (Chiral HPLC)

-

Column: Daicel Chiralcel OD-H or AD-H (Standard for beta-hydroxy esters).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 or 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Calculation:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme inactivation or pH crash. | Check pH history. If pH < 5, restart with better control. Ensure KRED is compatible with BuOAc. |

| Slow Reaction Rate | Poor Mass Transfer. | Increase stirring speed. The biphasic mixture must look like milk (emulsion). |

| Low ee (<90%) | Wrong enzyme or background reaction. | Re-screen KREDs. Ensure no spontaneous chemical reduction is occurring (unlikely without reductant). |

| Emulsion won't separate | Protein precipitation at interface. | Filter through a Celite pad or centrifuge. Add brine to increase ionic strength. |

Process Logic & Workflow

The following diagram illustrates the decision matrix for scaling up from screening to production.

Figure 2: Operational workflow for developing a biocatalytic reduction process.

References

-

Patel, R. N. (2008). Biocatalysis for synthesis of chiral intermediates for HMG-CoA reductase inhibitors.[4] Current Opinion in Biotechnology.

-

Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology.[5]

-

Kizaki, N., et al. (2001). Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes. Applied Microbiology and Biotechnology.[5]

-

Hommel, R., et al. (2010). Biocatalytic reduction of beta-keto esters.[6][7][8][9] In Encyclopedia of Industrial Biotechnology.

-

Codexis Inc. (2010). Ketoreductase Polypeptides and Uses Thereof. U.S. Patent 7,820,421.

Sources

- 1. CN109943597B - Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. biochemjournal.com [biochemjournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate by Column Chromatography

Welcome to the technical support center for the purification of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals who require a high-purity compound for their work. Here, we address common challenges and provide a robust, field-proven protocol for purification by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general polarity of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate and how does that influence purification?

A1: Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is a moderately polar molecule. Its polarity is primarily dictated by the ethyl ester and ketone functional groups.[1] This moderate polarity makes it an ideal candidate for normal-phase column chromatography on silica gel, as it will interact with the stationary phase sufficiently to allow for separation from both less polar and more polar impurities without requiring excessively strong solvent systems.

Q2: What is the recommended stationary phase for this purification?

A2: The standard and most effective stationary phase for this compound is silica gel (60 Å, 230-400 mesh).[2] Silica gel is a polar adsorbent that works well for separating compounds of moderate polarity.[3][4]

Q3: How do I select the optimal solvent system (mobile phase) for my separation?

A3: The best practice is to first perform Thin-Layer Chromatography (TLC) analysis of your crude reaction mixture.[3][5] The goal is to find a solvent mixture that moves your target compound to a retention factor (Rf) of approximately 0.25-0.35.[3] This Rf range typically provides the best balance between resolution and elution time in a column.[5]

Q4: What are some good starting solvent systems to test on TLC?

A4: A mixture of ethyl acetate and a nonpolar hydrocarbon like hexanes or petroleum ether is the most common and effective system for compounds of this type.[6] We recommend starting your TLC analysis with the following ratios (Ethyl Acetate:Hexane):

-

10:90 (v/v)

-

20:80 (v/v)

-

30:70 (v/v)

Based on the results, you can fine-tune the ratio to achieve the target Rf of ~0.3.

Q5: How much crude material should I load onto the column?

A5: The amount of crude material depends on the difficulty of the separation and the size of your column. A general rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 50:1. For difficult separations (impurities with similar Rf values), a higher ratio of up to 100:1 may be necessary.[3][5]

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve them efficiently.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| The compound is stuck at the origin (Rf ≈ 0) and won't elute from the column. | The mobile phase is not polar enough to displace the compound from the silica gel. | Gradually and systematically increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate. Avoid large, sudden jumps in polarity as this can compromise separation.[5][7] |

| The compound elutes too quickly, with the solvent front (Rf ≈ 1). | The mobile phase is too polar. The compound spends most of its time in the mobile phase with little interaction with the stationary phase.[3] | Decrease the polarity of the eluent. For an ethyl acetate/hexane system, increase the percentage of hexanes. |

| Fractions are all mixed; there is poor separation between the product and impurities. | 1. Inappropriate Solvent System: The chosen eluent does not provide sufficient Rf separation between components. 2. Column Overloading: Too much crude material was loaded for the amount of silica gel used.[8] 3. Poor Column Packing: The presence of channels or cracks in the silica bed leads to an uneven solvent front and poor separation.[3] | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf).[9] 2. Reduce the amount of sample loaded or use a larger column with more silica gel. 3. Repack the column carefully using the wet slurry method described in the protocol below to ensure a homogenous, bubble-free packing.[10] |

| The compound spot on TLC plates from column fractions shows "tailing" or "streaking". | 1. Sample Overload: The concentration of the compound in the band is too high. 2. Compound Degradation: The compound may be unstable on the acidic silica gel surface.[9] 3. Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves.[9] | 1. Load less material onto the column. 2. Check for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear. If degradation is an issue, consider using a deactivated silica gel or a different stationary phase like alumina.[9] 3. Switch to a solvent system that better solubilizes your compound, or consider dry loading (see protocol).[9] |

| The column flow rate is extremely slow or has stopped completely. | 1. Packing is too fine or tight. 2. Insoluble material from the crude mixture has clogged the top frit or sand layer. | 1. Apply gentle positive pressure (flash chromatography) to increase the flow rate. Be cautious not to exceed the pressure limits of the glass column. 2. Carefully remove the top layer of sand, scrape away the insoluble material, and replace the sand. If this fails, the column must be repacked.[9] |

Visual Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting common column chromatography issues.

Caption: A decision tree for troubleshooting column chromatography results.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of gram-scale quantities of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate.

Materials and Equipment

| Reagents & Consumables | Equipment |

| Crude Ethyl 4-(2-fluorophenyl)-3-oxobutanoate | Glass chromatography column with stopcock |

| Silica gel (60 Å, 230-400 mesh) | Rotary evaporator |

| n-Hexane (ACS grade or higher) | TLC plates (silica gel coated) |

| Ethyl acetate (ACS grade or higher) | UV lamp for TLC visualization |

| Dichloromethane (for sample loading) | TLC developing chamber |

| Cotton or glass wool | Beakers, flasks, and test tubes |

| Sand (acid-washed) | Column stand and clamps |

Step 1: TLC Analysis and Solvent System Selection

-

Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).

-

Spot the solution onto at least three TLC plates.

-

Develop each plate in a different solvent system (e.g., 10%, 20%, and 30% Ethyl Acetate in Hexane).

-

Visualize the plates under a UV lamp.

-

Select the solvent system that provides an Rf value of ~0.3 for the product spot and shows the best separation from impurities. This will be your "starting eluent".

Step 2: Column Packing (Wet Slurry Method)

-

Secure the chromatography column vertically in a clamp. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to position it.[3]

-

Add a thin (~1 cm) layer of sand on top of the cotton plug.

-

In a separate beaker, prepare a slurry by mixing the required amount of silica gel with your starting eluent. The consistency should be pourable but not overly dilute.[2]

-

Pour the slurry into the column. Use a funnel to prevent spilling.

-

Open the stopcock to drain some solvent, and gently tap the side of the column to help the silica pack down into a uniform bed, free of air bubbles or cracks.[2]

-

Continuously add the starting eluent to the top as the silica settles, ensuring the solvent level never drops below the top of the silica bed.

-

Once the silica is settled, add a final layer of sand (~1 cm) on top to protect the silica surface during sample and eluent addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Method)

-